

5-Aminopyridazin-3(2h)-one derivatives as privileged scaffolds in medicinal chemistry

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Compound of Interest

Compound Name: 5-Aminopyridazin-3(2h)-one

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5-Aminopyridazin-3(2H)-one Derivatives: A Privileged Scaffold in Medicinal Chemistry

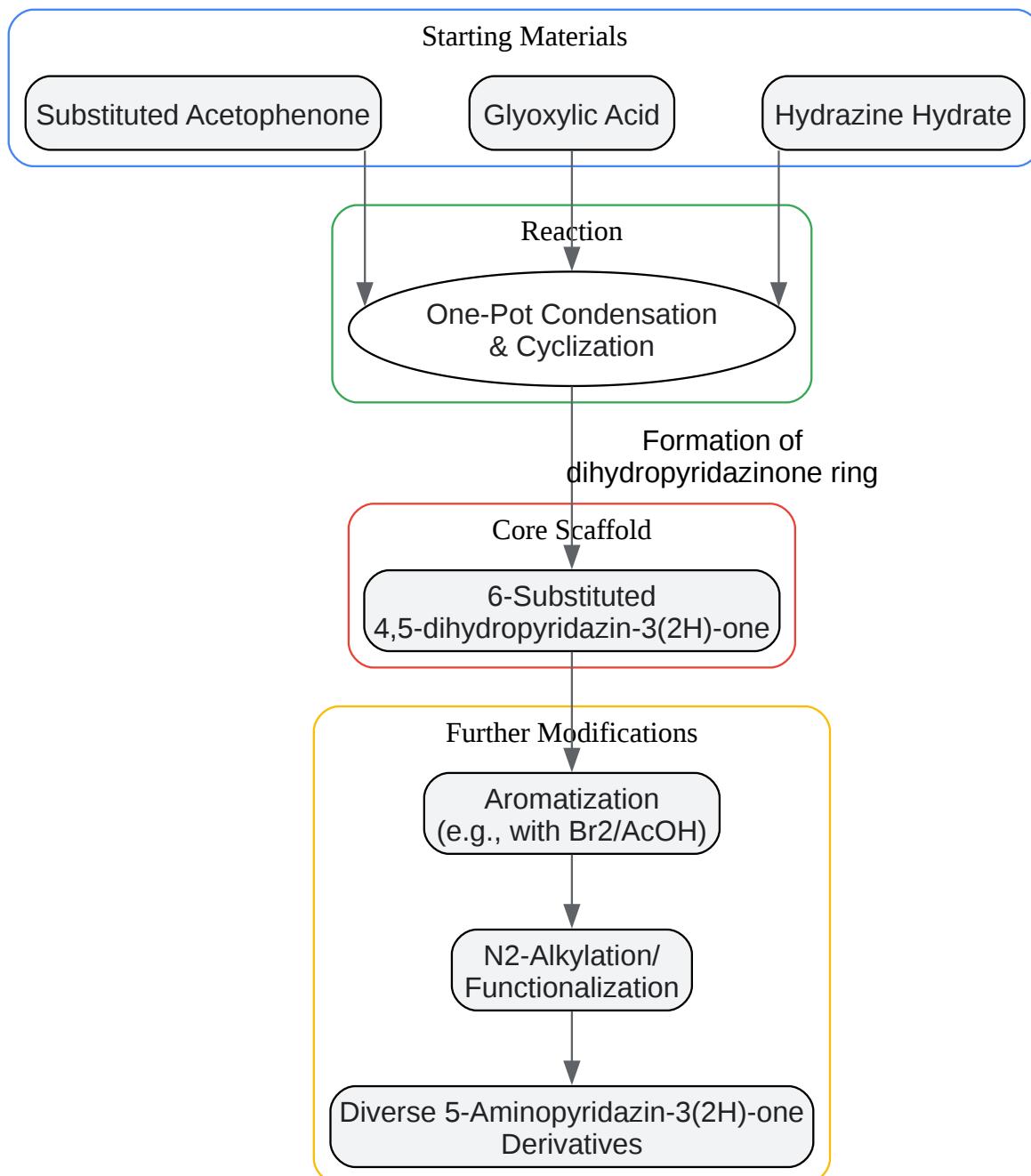
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **5-aminopyridazin-3(2H)-one** core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" nature. This structure is capable of interacting with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for various therapeutic applications, demonstrating potential as anticancer, cardiovascular, anti-inflammatory, and antimicrobial agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis of 5-Aminopyridazin-3(2H)-one Derivatives

The synthesis of the pyridazin-3(2H)-one ring is most commonly achieved through the condensation of a γ -keto acid or a related precursor with a hydrazine derivative. A prevalent one-pot method involves the reaction of a substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate.^{[1][2]} Further modifications at various positions of the pyridazinone ring, such as N-alkylation or substitution at the C6 position, allow for the generation of diverse chemical libraries for biological screening.

Below is a generalized workflow for the synthesis of 6-substituted-3(2H)-pyridazinone derivatives.



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Caption: Generalized synthetic workflow for pyridazinone derivatives.

Biological Activities and Therapeutic Potential

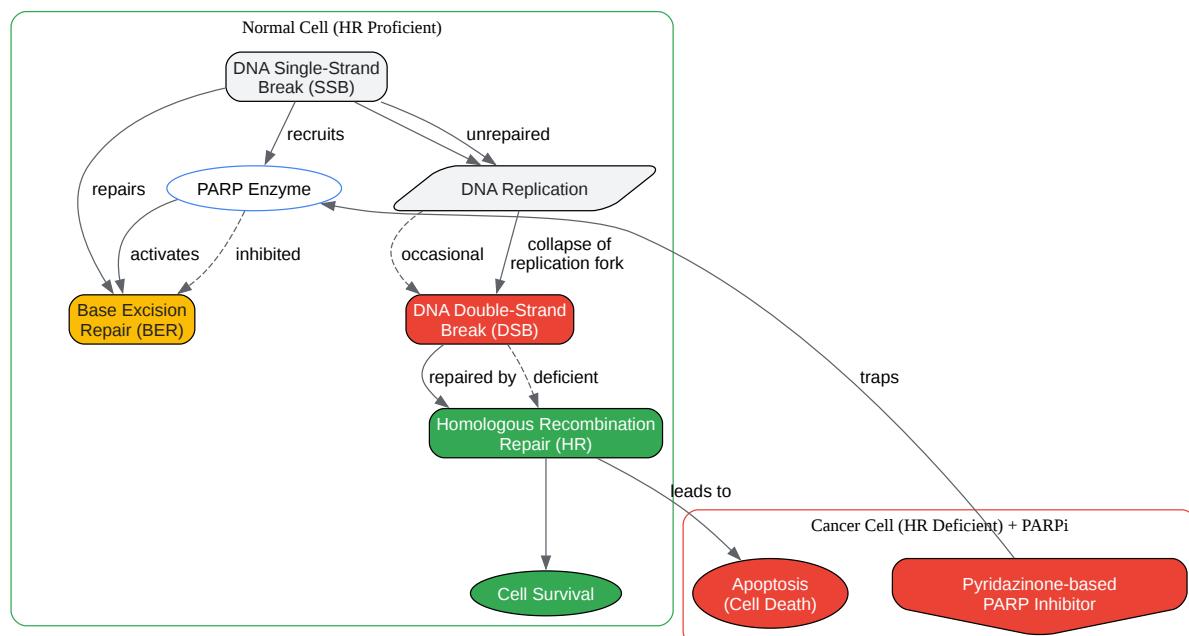
Derivatives of **5-aminopyridazin-3(2H)-one** have shown remarkable efficacy in several key therapeutic areas.

Anticancer Activity

The pyridazinone scaffold is present in numerous anticancer agents that target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and DNA damage repair mechanisms.

Mechanism of Action: PARP and VEGFR-2 Inhibition

A significant number of pyridazinone-based anticancer drugs function as inhibitors of Poly (ADP-ribose) polymerase (PARP).^[3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and lead to double-strand breaks (DSBs) during replication. In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, resulting in cell death via a process known as synthetic lethality.^{[3][4]}

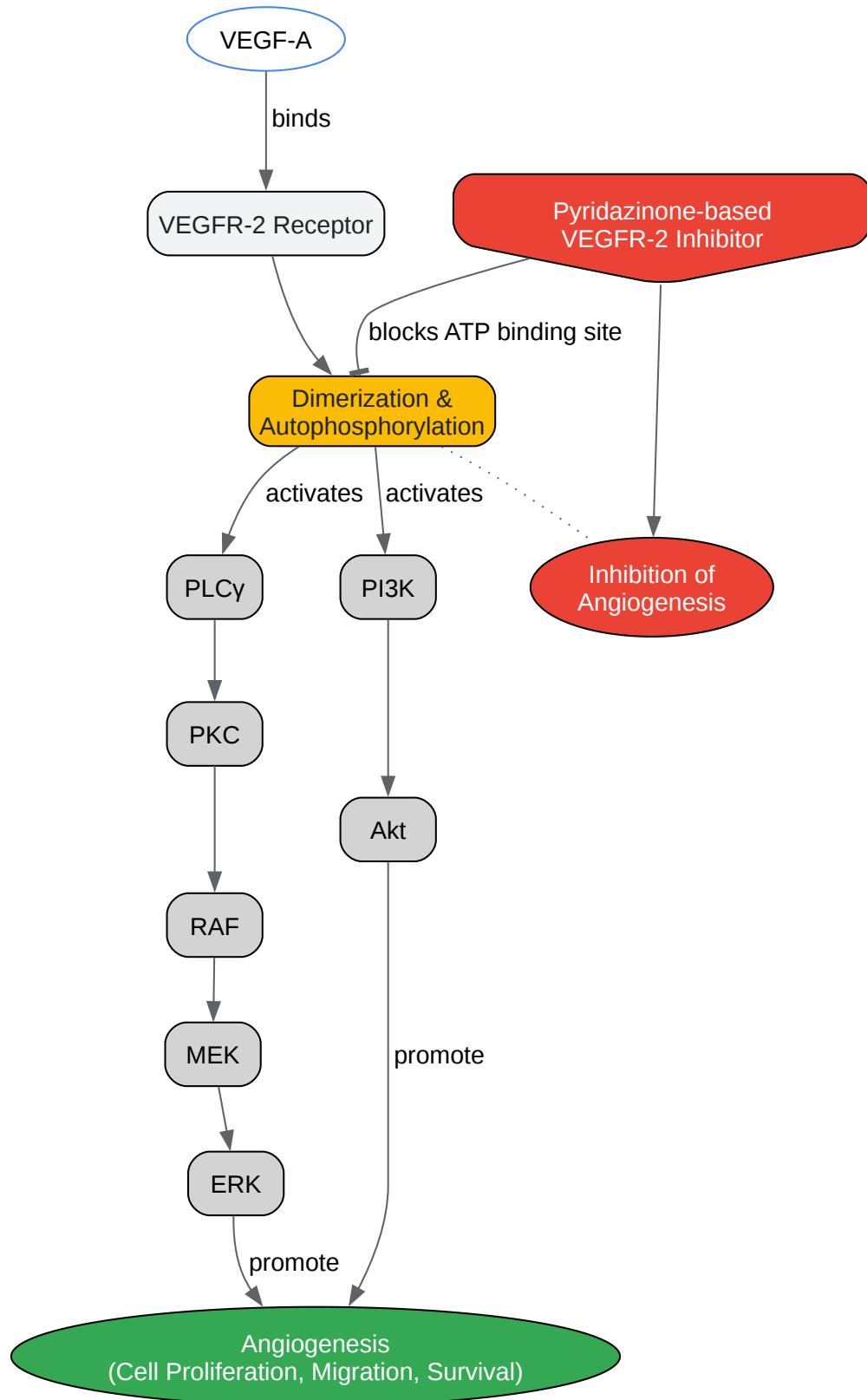


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Caption: Mechanism of action for PARP inhibitors in cancer therapy.

Other derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.^{[5][6]} By blocking the

VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis.



[Click to download full resolution via product page](#)**Caption:** VEGFR-2 signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity

Compound Class	Target/Cell Line	IC50 / GI%	Reference
Olaparib	PARP	0.015 μ M	[3]
Fluzoparib	PARP	1.46 nM	[3]
Talazoparib	PARP	0.0002 μ M	[3]
Pyrido-pyridazinone (Cpd 40)	A549 (Lung Cancer)	1.03 μ M	[7]
Pyrido-pyridazinone (Cpd 40)	HeLa (Cervical Cancer)	1.15 μ M	[7]
Quinoline derivative	PANC-1 (Pancreatic)	2.9 μ M	[3]
Diarylurea derivative (17a)	VEGFR-2	60% Inhibition @ 10 μ M	[5][6]
Diarylurea derivative (10l)	Melanoma (SK-MEL- 5)	GI% = 100.14%	[5]

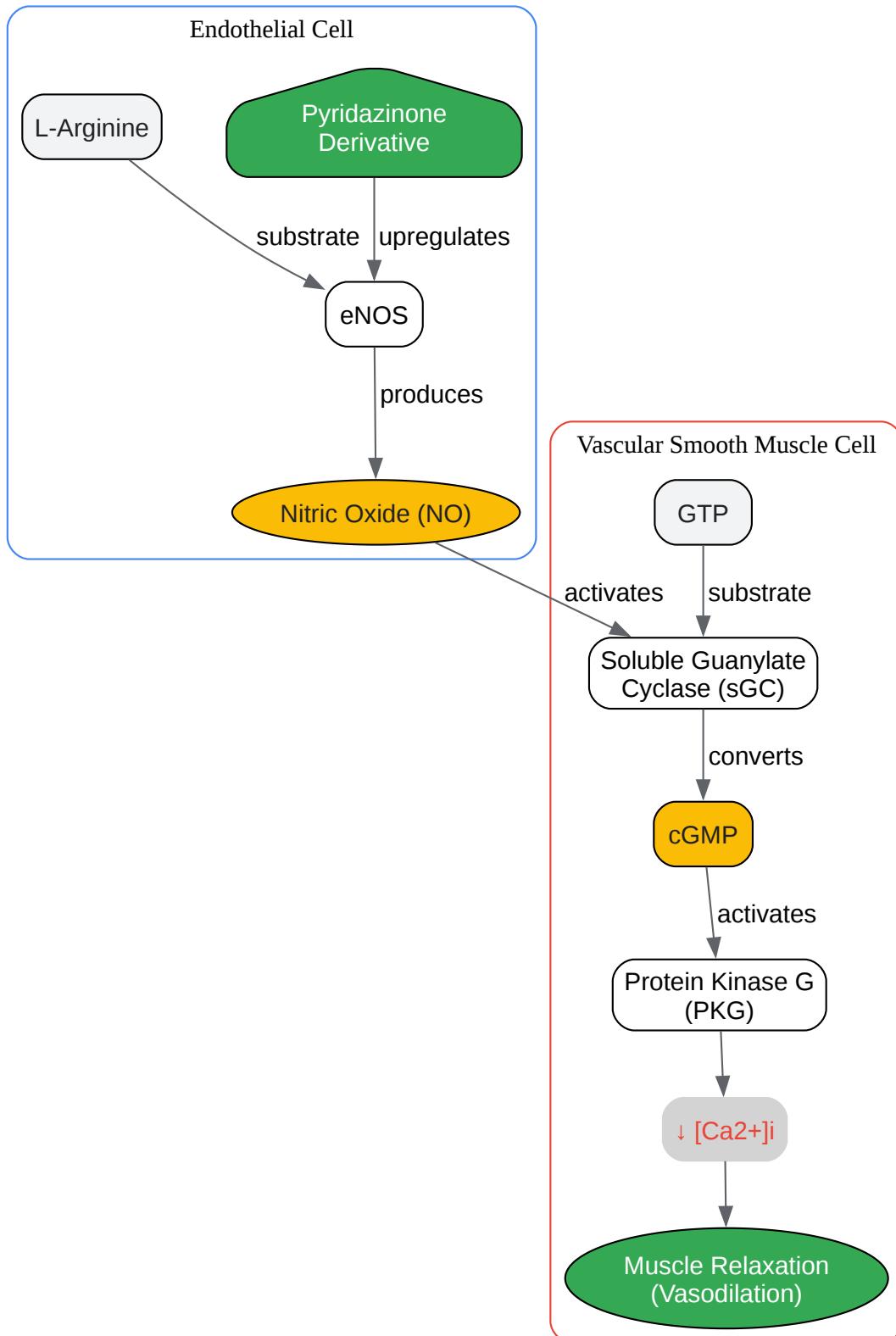
Cardiovascular Activity (Vasodilators)

Pyridazinone derivatives have shown significant promise as vasodilators for the treatment of cardiovascular diseases like hypertension.[3][8] Their mechanisms often involve the modulation of endothelial nitric oxide synthase (eNOS) and inhibition of phosphodiesterases (PDEs).

Mechanism of Action: eNOS/NO Signaling

Several pyridazinone derivatives exert their vasorelaxant effects by upregulating the expression and activity of eNOS.[9][10] This enzyme catalyzes the production of nitric oxide (NO) in endothelial cells. NO then diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP activates protein kinase G (PKG), which ultimately

causes smooth muscle relaxation and vasodilation by reducing intracellular calcium levels.[\[11\]](#) [\[12\]](#)



[Click to download full resolution via product page](#)**Caption:** eNOS/NO signaling pathway in vasodilation.

Quantitative Data: Vasorelaxant Activity

Compound Series	Activity Metric	Value	Reference
Hydralazine (Reference)	EC50	18.210 μ M	[1]
6-phenylpyridazin-3(2H)-one (Acid 16)	EC50	0.339 μ M	[1] [3]
6-phenylpyridazin-3(2H)-one (Ester 17)	EC50	1.225 μ M	[1] [3]
Thiosemicarbazide derivative (4h)	EC50	0.0117 μ M	[9] [10]
Cyclized thiosemicarbazide (5e)	EC50	0.0025 μ M	[9] [10]
Dihydropyridazinone (Cpd 26)	IC50	0.08 μ mol/l	[3]

Other Biological Activities

Beyond anticancer and cardiovascular applications, the **5-aminopyridazin-3(2H)-one** scaffold has been utilized to develop agents with a range of other activities, as summarized in the table below.

Quantitative Data: Other Activities

Activity	Compound Class	Metric	Value	Reference
Anti-inflammatory	Isoxazolo[4,5-d]pyridazin-4(5H)-one	COX-2 Inhibition	Potent	[13]
Antibacterial	Diarylurea derivative (10h)	MIC (S. aureus)	16 µg/mL	[5]
Antifungal	Diarylurea derivative (8g)	MIC (C. albicans)	16 µg/mL	[5]
FABP4 Inhibition	4-amino-pyridazin-3(2H)-one (14e)	IC50	1.57 µM	[14]

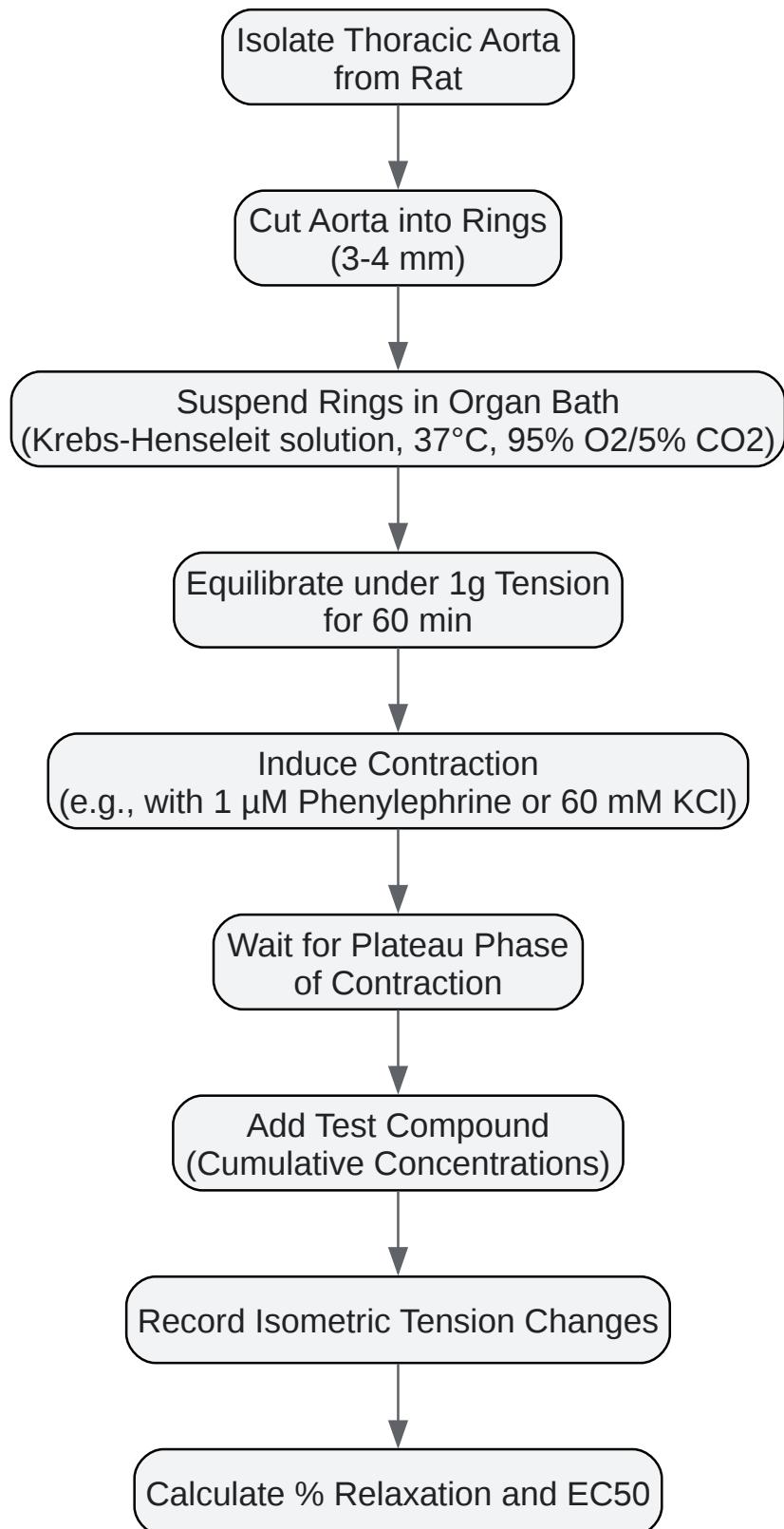
Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of novel chemical entities.

In Vitro Vasorelaxant Activity Assay

This assay is used to determine the vasodilatory effect of a compound on isolated blood vessels.[15][16][17]

Workflow for Vasorelaxant Activity Screening

[Click to download full resolution via product page](#)**Caption:** Workflow for in vitro vasorelaxant activity screening.

- **Tissue Preparation:** Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings of 3-4 mm in length.
- **Mounting:** The aortic rings are suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
- **Equilibration:** The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with the bath solution being replaced every 15 minutes.
- **Contraction:** A stable contraction is induced by adding a vasoconstrictor agent, such as phenylephrine (1 μM) or potassium chloride (60-80 mM), to the bath.
- **Compound Addition:** Once the contraction reaches a stable plateau, the test compound is added to the bath in a cumulative manner at increasing concentrations.
- **Data Analysis:** The relaxation induced by the compound is recorded as a percentage of the pre-contraction induced by the vasoconstrictor. A dose-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[\[8\]](#)[\[14\]](#)[\[18\]](#)[\[19\]](#)

- **Reagents:** Recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, ATP, a specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™).
- **Procedure:** a. A serial dilution of the test compound is prepared in a suitable solvent like DMSO. b. In a 96-well microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations are added. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes). e. The reaction is stopped, and the detection reagent is added. The

ADP-Glo™ reagent, for instance, first depletes the remaining ATP and then converts the ADP produced by the kinase reaction back into a detectable luminescent signal. f. The luminescence is measured using a microplate reader.

- Data Analysis: The signal is inversely proportional to kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

NCI-60 Human Tumor Cell Line Screen

This is a standardized screen provided by the National Cancer Institute (NCI) to evaluate the anticancer potential of novel compounds.[\[9\]](#)[\[10\]](#)[\[20\]](#)

- Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and inoculated into 96-well microtiter plates.
- Initial Screen (One-Dose): Initially, the compound is tested at a single high concentration (typically 10⁻⁵ M) against all 60 cell lines. The cultures are incubated for 48 hours.
- Endpoint Measurement: After incubation, cell viability is determined using a sulforhodamine B (SRB) protein staining assay. The absorbance is read, and the percentage growth (PG) is calculated for each cell line.
- Five-Dose Screen: If a compound shows significant growth inhibition in the initial screen, it is then evaluated in a five-dose assay (typically using 10-fold dilutions) to determine key parameters such as:
 - GI₅₀: The concentration causing 50% growth inhibition.
 - TGI: The concentration causing total growth inhibition (cytostatic effect).
 - LC₅₀: The concentration causing a 50% reduction in the initial cell number (cytotoxic effect).
- Data Analysis: The results are presented as mean graphs, which provide a characteristic "fingerprint" of the compound's activity across the different cancer types. This can be used in algorithms like COMPARE to infer a potential mechanism of action by matching the fingerprint to those of known anticancer agents.

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